

In-depth Technical Guide: 1-Benzyl-3-phenoxy piperidine (CAS 136421-63-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Benzyl-3-phenoxy piperidine*

Cat. No.: B180899

[Get Quote](#)

Disclaimer: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available in-depth technical data, experimental protocols, and biological activity studies specifically for **1-Benzyl-3-phenoxy piperidine** (CAS 136421-63-1). This document provides an overview of the available chemical information and discusses the potential pharmacological context based on structurally related 1-benzylpiperidine derivatives.

Core Compound Information

1-Benzyl-3-phenoxy piperidine is a chemical compound with the CAS number 136421-63-1. Basic chemical data has been compiled from various chemical suppliers.

Property	Value	Source
CAS Number	136421-63-1	ChemScene[1]
Molecular Formula	C ₁₈ H ₂₁ NO	ChemScene[1]
Molecular Weight	267.37 g/mol	ChemScene[1]
Synonyms	3-Phenoxy-1-(phenylmethyl)piperidine	ChemScene[1]
Purity	≥97% (as offered by suppliers)	ChemScene[1]

Synthesis and Chemical Properties

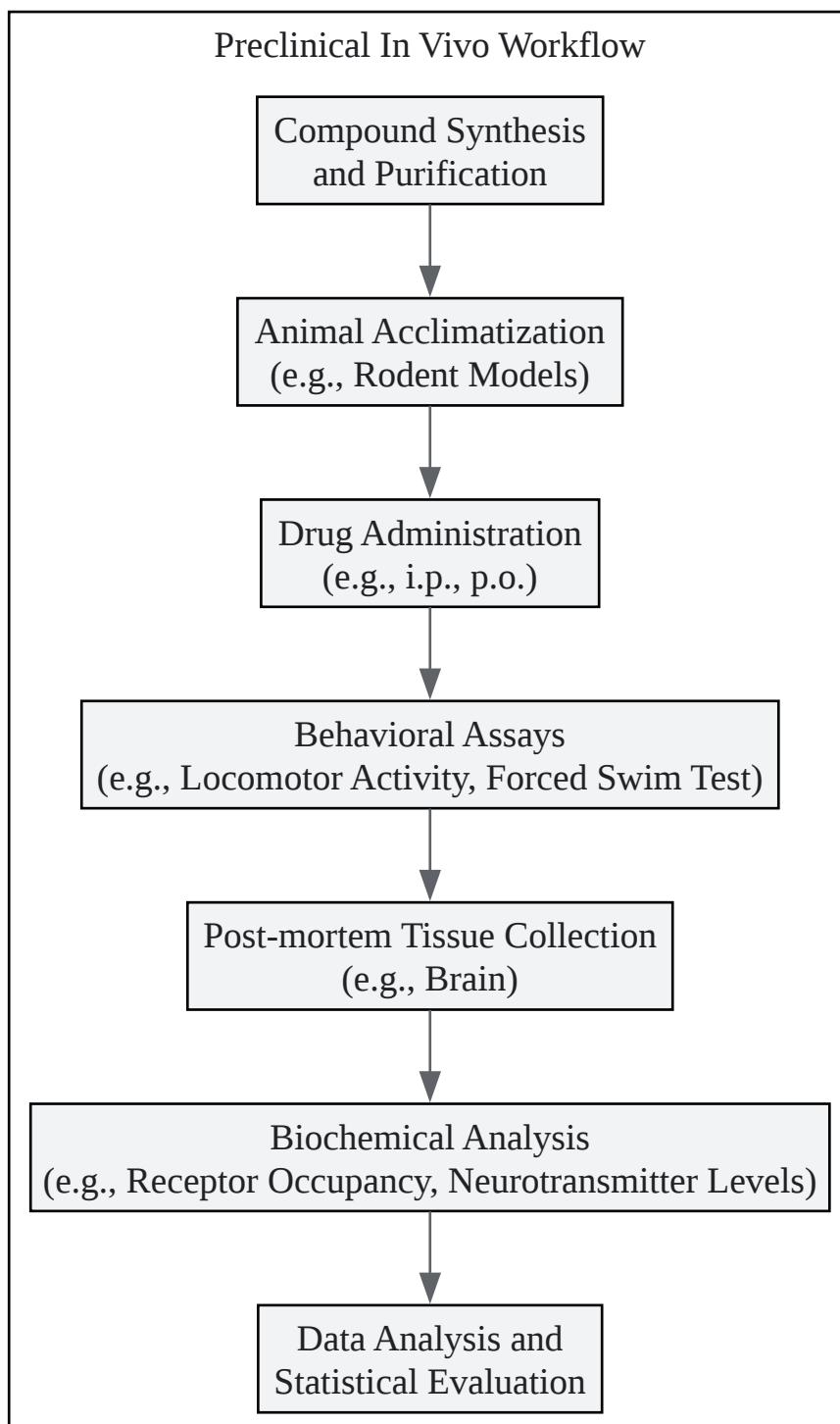
Detailed, peer-reviewed synthesis protocols specifically for **1-Benzyl-3-phenoxy piperidine** are not readily available in the public domain. However, the synthesis of related 1-benzylpiperidine derivatives often involves the reaction of a piperidine precursor with a benzyl halide. For instance, the synthesis of 1-benzylpiperazine has been achieved by reacting piperazine with benzyl chloride.^[2] A similar approach could hypothetically be employed for the target molecule.

A patented method for the preparation of 1-benzyl-3-piperidone hydrochloride, a related precursor, involves the reaction of N-benzyl glycine ethyl ester with 4-halogenated ethyl acetate, followed by cyclization and subsequent acidification.

Biological Activity and Pharmacological Context

There is no specific biological data, such as binding affinities, IC₅₀ values, or in vivo efficacy, available for **1-Benzyl-3-phenoxy piperidine**. However, the 1-benzylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).

Structurally Related Compounds and Their Mechanisms of Action


Several derivatives of 1-benzylpiperidine have been investigated for various therapeutic applications:

- Acetylcholinesterase (AChE) Inhibition: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, with potential applications in the treatment of Alzheimer's disease.^[3] One of the most potent compounds in this series exhibited an IC₅₀ of 0.56 nM for AChE.^[3]
- Dual HDAC and AChE Inhibition: Novel N-benzylpiperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase, showing promise as multifunctional agents for Alzheimer's disease.^[4]
- Sigma and Dopamine Receptor Modulation: A structurally similar compound, 1-Benzyl-3-phenylpiperidin-4-amine, is hypothesized to act as a dual modulator of Dopamine D₂ and

Sigma-1 receptors, suggesting potential for antipsychotic and antidepressant applications.[\[5\]](#)

Hypothesized Signaling Pathway Involvement

Given the activities of related compounds, **1-Benzyl-3-phenoxyphiperidine** could potentially interact with various CNS targets. A hypothetical workflow for investigating the *in vivo* efficacy of a novel 1-benzylpiperidine derivative is outlined below. This is based on protocols for similar compounds and is not specific to **1-Benzyl-3-phenoxyphiperidine**.

[Click to download full resolution via product page](#)

Hypothetical workflow for in vivo testing of a novel CNS compound.

Experimental Protocols

As no specific experimental studies for **1-Benzyl-3-phenoxy piperidine** have been published, detailed protocols cannot be provided. Research on this compound would likely begin with *in vitro* screening assays to determine its binding profile against a panel of CNS receptors and enzymes, followed by cellular assays to assess functional activity. If promising activity is identified, *in vivo* studies in animal models would be the next logical step.

A general procedure for the synthesis of related (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives involves reacting (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone with a benzyl chloride derivative in the presence of K_2CO_3 .^[6]

Conclusion

1-Benzyl-3-phenoxy piperidine (CAS 136421-63-1) is a commercially available compound with a well-defined chemical structure. However, a thorough search of the scientific literature reveals a notable absence of research into its synthesis, chemical properties, and biological activity. While the 1-benzylpiperidine scaffold is of significant interest in drug discovery, particularly for CNS disorders, the specific properties of the 3-phenoxy substituted derivative remain uncharacterized in the public domain. Future research would be required to elucidate its pharmacological profile and potential therapeutic applications. Researchers interested in this molecule would need to conduct foundational studies to determine its basic biological and pharmacological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 1-Benzyl-3-phenoxy piperidine (CAS 136421-63-1)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180899#1-benzyl-3-phenoxy piperidine-cas-number-136421-63-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com